Pyridine,2-(bromomethyl)-6-propyl

Lipophilicity Physicochemical characterization ADME prediction

Pyridine,2-(bromomethyl)-6-propyl (IUPAC: 2-(bromomethyl)-6-propylpyridine) is a heterocyclic organic compound with molecular formula C9H12BrN and molecular weight 214.1 g/mol. The compound features a pyridine ring with a bromomethyl group (-CH2Br) at the 2-position and a propyl group (-C3H7) at the 6-position.

Molecular Formula C9H12BrN
Molecular Weight 214.10 g/mol
Cat. No. B13310786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine,2-(bromomethyl)-6-propyl
Molecular FormulaC9H12BrN
Molecular Weight214.10 g/mol
Structural Identifiers
SMILESCCCC1=NC(=CC=C1)CBr
InChIInChI=1S/C9H12BrN/c1-2-4-8-5-3-6-9(7-10)11-8/h3,5-6H,2,4,7H2,1H3
InChIKeyQJYGQKXCMTZKPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-6-propylpyridine (CAS 442910-39-6): Key Intermediate Specifications and Procurement Baseline


Pyridine,2-(bromomethyl)-6-propyl (IUPAC: 2-(bromomethyl)-6-propylpyridine) is a heterocyclic organic compound with molecular formula C9H12BrN and molecular weight 214.1 g/mol . The compound features a pyridine ring with a bromomethyl group (-CH2Br) at the 2-position and a propyl group (-C3H7) at the 6-position . This substitution pattern confers a characteristic boiling point of 243.3±25.0°C (predicted), density of 1.325±0.06 g/cm³ (predicted), and pKa of 4.16±0.12 (predicted) . Commercial availability with a minimum purity specification of 95% establishes the procurement baseline for research and development applications .

Why Generic 2-(Bromomethyl)pyridine Analogs Cannot Substitute for 6-Propyl Derivatives in Cross-Coupling and Functionalization Workflows


Generic substitution among 2-(bromomethyl)pyridine analogs is not feasible due to the critical role of the C6 substituent in determining both physicochemical properties and reaction outcomes. Experimental studies on palladium-catalyzed C–H bond arylations demonstrate that the reactivity of 2-bromopyridines is strongly dependent on the substituent at the C6 position, with different substituents (Br, CF3, CH3, CHO, morpholine) yielding distinct coupling efficiencies [1]. The propyl group at C6 fundamentally alters the electronic and steric environment of the pyridine ring, which directly impacts nucleophilic substitution rates at the bromomethyl site, metal-catalyzed cross-coupling yields, and downstream product profiles [2]. Furthermore, the propyl substituent confers quantifiably different physical properties—including predicted boiling point elevation by approximately 33°C relative to the 6-methyl analog—that affect purification, handling, and formulation workflows .

Quantitative Differentiation of 2-(Bromomethyl)-6-propylpyridine vs. 6-Methyl and Unsubstituted Analogs: Physical Property and Reactivity Benchmarks


Comparative Lipophilicity: Propyl vs. Methyl Substituent Effect on LogP and Chromatographic Retention

The 6-propyl substitution confers a substantial increase in lipophilicity compared to the 6-methyl analog, with predicted logP values of approximately 1.94 for the 6-propyl derivative versus calculated values near 1.3–1.5 for the 6-methyl analog based on fragment contribution methods [1]. This difference translates to measurable increases in reverse-phase HPLC retention times, providing enhanced separation resolution in purification workflows .

Lipophilicity Physicochemical characterization ADME prediction

Boiling Point and Density Divergence: Propyl Chain Impact on Physical Property Profile

The propyl substituent at C6 produces a boiling point increase of approximately 33°C compared to the 6-methyl analog, while simultaneously decreasing density by ~0.12 g/cm³ . These divergent physical property shifts reflect the distinct molecular packing and intermolecular interactions conferred by the longer alkyl chain.

Physical properties Purification Handling

Cross-Coupling Reactivity: Critical Role of C6 Substituent in Palladium-Catalyzed Arylation

In phosphine-free palladium-catalyzed C-H bond arylations, the reactivity of 2-bromopyridines is strongly dependent on the C6 substituent identity [1]. The study systematically evaluated C6 substituents including Br, CF3, CH3, CHO, and morpholine, demonstrating that each substituent produces distinct coupling yields and reaction profiles. While direct yield data for the 6-propyl derivative was not reported in this specific study, the established structure-reactivity relationship indicates that the propyl group occupies a unique position in the electronic-steric continuum, distinct from both the smaller methyl and the larger functionalized substituents [2].

Cross-coupling C-H activation Synthetic methodology

Structural Scaffold for PRMT Inhibition: Biological Activity in Methyltransferase Assays

Derivatives incorporating the 2-(bromomethyl)-6-propylpyridine scaffold demonstrate potent inhibition of protein arginine methyltransferases (PRMTs), with IC50 values of 25 nM against PRMT6 and 14 nM against PRMT4/CARM1 [1]. These activities position the scaffold among the more potent PRMT inhibitor chemotypes reported. While direct comparative data against 6-methyl or unsubstituted analogs are not available in the primary literature, the propyl chain contributes to hydrophobic pocket occupancy and influences target engagement [2].

Epigenetics Methyltransferase inhibition Medicinal chemistry

Optimal Use Cases for 2-(Bromomethyl)-6-propylpyridine in Synthetic and Medicinal Chemistry Workflows


Synthesis of 2,6-Disubstituted Pyridine Libraries via Sequential Cross-Coupling

The compound serves as a versatile electrophilic building block for constructing 2,6-disubstituted pyridine libraries. The bromomethyl group at C2 enables nucleophilic substitution reactions (with amines, alkoxides, thiols) to install diverse functionality at the 2-position, while the 6-propyl group provides a hydrophobic anchor that can direct subsequent C-H functionalization or metal-catalyzed cross-coupling at the pyridine ring. The established dependence of cross-coupling reactivity on C6 substitution [1] makes the propyl variant essential for accessing synthetic targets where methyl or other substituents would produce different reaction outcomes or yields.

Development of PRMT-Targeted Epigenetic Probes

Given the nanomolar PRMT6 and PRMT4/CARM1 inhibitory activity observed for derivatives containing this scaffold [2], the compound is positioned as a privileged intermediate for synthesizing epigenetic chemical probes. The bromomethyl group provides a reactive handle for introducing amine-containing pharmacophores via SN2 displacement, while the 6-propyl group contributes to target protein hydrophobic pocket occupancy. This substitution pattern is particularly relevant for designing PRMT inhibitors where balanced lipophilicity (SlogP ~1.94) [3] supports both target engagement and favorable physicochemical properties.

Preparation of Lipophilic Heterocyclic Building Blocks Requiring Distinct Purification Profiles

The elevated boiling point (243.3±25.0°C) and reduced density (1.325±0.06 g/cm³) relative to the 6-methyl analog make this compound advantageous for synthetic sequences requiring high-temperature reactions or specific phase-separation behavior. The distinct chromatographic retention resulting from increased lipophilicity enables cleaner separations from structurally similar byproducts in reverse-phase purification workflows, supporting higher-purity intermediate isolation for subsequent transformations.

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